molecular formula C25H26N2O3S B185588 N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 6049-75-8

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Katalognummer: B185588
CAS-Nummer: 6049-75-8
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: IXHLUMUDVPSYSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a chemical compound with the molecular formula C25H26N2O3S and a molecular weight of 434.6 g/mol This compound is known for its unique structure, which includes an azepane ring, a sulfonyl group, and a biphenyl carboxamide moiety

Vorbereitungsmethoden

The synthesis of N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonylation of the phenyl group. The biphenyl carboxamide moiety is then introduced through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings. Common reagents include halides, amines, and thiols.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions, forming carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the NLRP3 inflammasome, a cytosolic multiprotein complex involved in the activation of inflammatory responses. By inhibiting this inflammasome, the compound can reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This mechanism makes it a potential therapeutic agent for treating inflammatory and neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also inhibits the NLRP3 inflammasome but has a different structural scaffold, which may result in varying potency and selectivity.

    N-[4-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide: This compound shares the azepane-sulfonyl-phenyl moiety but differs in the carboxamide group, leading to different chemical and biological properties.

Eigenschaften

CAS-Nummer

6049-75-8

Molekularformel

C25H26N2O3S

Molekulargewicht

434.6 g/mol

IUPAC-Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-23-14-16-24(17-15-23)31(29,30)27-18-6-1-2-7-19-27/h3-5,8-17H,1-2,6-7,18-19H2,(H,26,28)

InChI-Schlüssel

IXHLUMUDVPSYSE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.